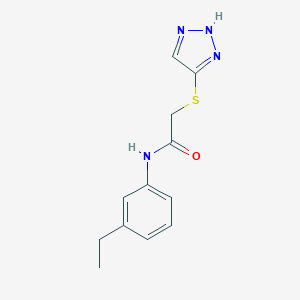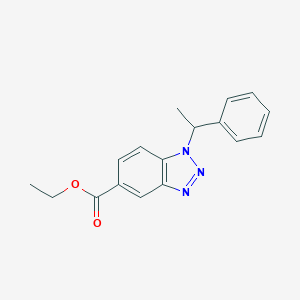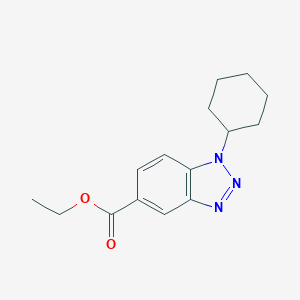
2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate, also known as MMDQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMDQ belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities.
作用机制
The mechanism of action of 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cells. 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the level of acetylcholine, which is a neurotransmitter that plays a crucial role in memory and learning. 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has also been reported to modulate the activity of various ion channels, including voltage-gated sodium channels, calcium channels, and potassium channels.
Biochemical and Physiological Effects:
2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has been shown to reduce the levels of reactive oxygen species and lipid peroxidation in the cells, which are known to cause cellular damage and inflammation. 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has also been reported to protect the neurons from oxidative stress and apoptosis, which are the major causes of neurodegeneration.
实验室实验的优点和局限性
2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has several advantages for lab experiments, including its easy synthesis and high yield. 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate is also stable under various conditions and can be easily stored for long periods. However, 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has some limitations, including its poor solubility in water and low bioavailability. These limitations can be overcome by using appropriate solvents and formulation methods.
未来方向
There are several future directions for the research on 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate. One of the potential directions is to study the structure-activity relationship of 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate and its analogs to identify the key structural features responsible for its biological activities. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate in animal models and humans to determine its optimal dosage and administration route. Furthermore, the potential use of 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate as a therapeutic agent for various diseases needs to be explored further in preclinical and clinical studies.
合成方法
The synthesis of 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate involves the reaction of 2-methoxyphenylacetic acid with acetic anhydride and 3,3-dimethyl-1,2,3,4-tetrahydroquinoline in the presence of a catalyst. The resulting product is purified by recrystallization to obtain 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate in a high yield.
科学研究应用
2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiovascular diseases. In neurology, 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. In oncology, 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has been reported to exhibit anticancer activity against various types of cancer cells. In cardiovascular diseases, 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has been studied for its potential use as a vasodilator and antiplatelet agent.
属性
产品名称 |
2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate |
|---|---|
分子式 |
C20H23NO3 |
分子量 |
325.4 g/mol |
IUPAC 名称 |
[2-(2-methoxyphenyl)-3,3-dimethyl-2,4-dihydro-1H-quinolin-4-yl] acetate |
InChI |
InChI=1S/C20H23NO3/c1-13(22)24-19-14-9-5-7-11-16(14)21-18(20(19,2)3)15-10-6-8-12-17(15)23-4/h5-12,18-19,21H,1-4H3 |
InChI 键 |
LLXWSMOOHBWXTE-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1C2=CC=CC=C2NC(C1(C)C)C3=CC=CC=C3OC |
规范 SMILES |
CC(=O)OC1C2=CC=CC=C2NC(C1(C)C)C3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol](/img/structure/B249417.png)
![{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B249419.png)

![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B249425.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B249426.png)
![2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone](/img/structure/B249429.png)

![4-{[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate](/img/structure/B249436.png)
![({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B249442.png)



